
N1-(2-cyanophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical structure of interest is part of a broader class of compounds featuring sulfonyl and piperidine groups, often investigated for their potential biological activities and chemical properties. Such compounds are synthesized through complex reactions and have been the subject of various scientific studies due to their relevance in medicinal chemistry and materials science.
Synthesis Analysis
Compounds with similar structural features are synthesized through multi-step reactions, including nucleophilic substitution and cycloaddition reactions. For example, the synthesis of radiolabeled compounds for studying cannabinoid receptors involved nucleophilic displacement of bromide in a pyrazole ring with [18F]fluoride, demonstrating the feasibility of synthesizing complex structures for biological studies (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
Molecular structure analysis of similar compounds often involves computational chemistry methods, X-ray diffraction, and NMR spectroscopy. Studies have focused on understanding the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for predicting the behavior and reactivity of such compounds (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various biological targets, demonstrating a range of biological activities. For instance, the synthesis and evaluation of oxalates and acetamides of arylamines have shown high antibacterial activity, indicating the potential use of these compounds in developing new antibiotics (Arutyunyan et al., 2013).
Aplicaciones Científicas De Investigación
Anticancer Activities
- Synthesis and Anticancer Evaluation : A study by El‐Faham et al. (2014) involved the synthesis of novel cyano oximino sulfonate derivatives, closely related to the requested compound. These derivatives exhibited anti-proliferation effects on mouse fibroblast L929 cells, indicating potential anticancer applications.
- Propanamide Derivatives as Anticancer Agents : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, similar in structure to the requested compound. They demonstrated strong anticancer activity, hinting at the possible therapeutic use of related compounds in cancer treatment (Rehman et al., 2018).
Antibacterial Properties
- Synthesis and Antibacterial Study : A research by Khalid et al. (2016) focused on synthesizing N-substituted derivatives of a compound structurally similar to the requested molecule. These compounds showed moderate to strong antibacterial activity, suggesting similar potential for the compound (Khalid et al., 2016).
Neuropharmacological Effects
- Sigma Receptor Ligands and Cognitive Dysfunction : Ogawa et al. (1994) studied the effects of NE-100, a compound with a similar structure, on cognitive dysfunction in rats. This suggests potential neuropharmacological applications for similar compounds (Ogawa et al., 1994).
Miscellaneous Applications
- Arylsulfonamide Derivatives in Urology : Rak et al. (2016) synthesized arylsulfonamide derivatives of piperidines, akin to the requested compound, evaluating them as α1-adrenoceptor antagonists with potential uroselective activity (Rak et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O4S/c23-17-8-10-19(11-9-17)32(30,31)27-14-4-3-6-18(27)12-13-25-21(28)22(29)26-20-7-2-1-5-16(20)15-24/h1-2,5,7-11,18H,3-4,6,12-14H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAHGIVEWOKKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)
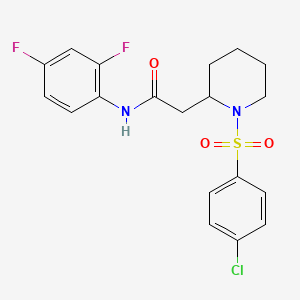
![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)
![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)
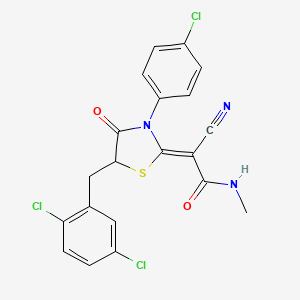
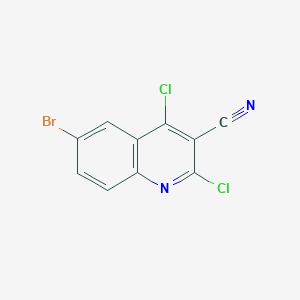
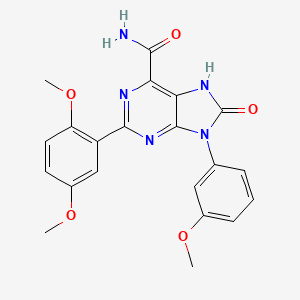

![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)
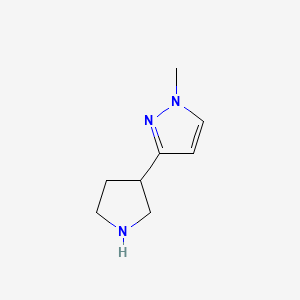
![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B2494519.png)
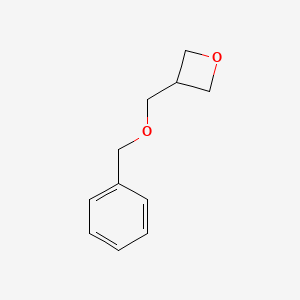
![7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one](/img/structure/B2494522.png)
![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2494524.png)